molecular formula C20H21ClN2OS B5189915 5-Acetyl-4-(2-chlorophenyl)-6-methyl-2-(3-methylbut-2-enylsulfanyl)-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-4-(2-chlorophenyl)-6-methyl-2-(3-methylbut-2-enylsulfanyl)-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B5189915
M. Wt: 372.9 g/mol
InChI Key: ONLWSIVKOCBKAF-UHFFFAOYSA-N
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Description

5-Acetyl-4-(2-chlorophenyl)-6-methyl-2-(3-methylbut-2-enylsulfanyl)-1,4-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a dihydropyridine ring, a chlorophenyl group, and a sulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-(2-chlorophenyl)-6-methyl-2-(3-methylbut-2-enylsulfanyl)-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the dihydropyridine ring, followed by the introduction of the acetyl, chlorophenyl, methyl, and sulfanyl groups. Common reagents used in these reactions include aldehydes, amines, and sulfur-containing compounds. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-(2-chlorophenyl)-6-methyl-2-(3-methylbut-2-enylsulfanyl)-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-Acetyl-4-(2-chlorophenyl)-6-methyl-2-(3-methylbut-2-enylsulfanyl)-1,4-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-4-(2-chlorophenyl)-6-methyl-2-(3-methylbut-2-enylsulfanyl)-1,4-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-6-methyl-2-(3-methylbut-2-enylsulfanyl)-1,4-dihydropyridine-3-carbonitrile
  • 5-Acetyl-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

Uniqueness

5-Acetyl-4-(2-chlorophenyl)-6-methyl-2-(3-methylbut-2-enylsulfanyl)-1,4-dihydropyridine-3-carbonitrile is unique due to the presence of both the acetyl and sulfanyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

5-acetyl-4-(2-chlorophenyl)-6-methyl-2-(3-methylbut-2-enylsulfanyl)-1,4-dihydropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2OS/c1-12(2)9-10-25-20-16(11-22)19(15-7-5-6-8-17(15)21)18(14(4)24)13(3)23-20/h5-9,19,23H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLWSIVKOCBKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC=C(C)C)C#N)C2=CC=CC=C2Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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